molecular formula C16H21N5 B11531246 (2E)-3-azepan-1-yl-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile

(2E)-3-azepan-1-yl-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile

Cat. No.: B11531246
M. Wt: 283.37 g/mol
InChI Key: QYMPACHMHMQLTD-ALKJHRAUSA-N
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Description

  • “(2E)-3-azepan-1-yl-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile” is a chemical compound with the following structural formula:

    This compound\text{this compound}This compound

  • It belongs to the class of hydrazones, which are compounds containing a hydrazone functional group (–NHN=).
  • The compound’s systematic name indicates that it contains a seven-membered azepane ring (also known as a heptane ring) with an imine group and a nitrile group attached.
  • The presence of the imine (–N=) and nitrile (–CN) groups suggests potential reactivity and biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. hydrazones can often be synthesized through condensation reactions between hydrazine derivatives and carbonyl compounds (such as aldehydes or ketones).
    • Industrial production methods would likely involve large-scale synthesis using established protocols, but these details are proprietary and not publicly disclosed.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidation of the imine group could lead to the formation of an oxime.

        Reduction: Reduction of the imine group could yield the corresponding amine.

        Substitution: Nucleophilic substitution at the azepane nitrogen could occur.

    • Common reagents and conditions:

        Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or metal oxides.

        Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

        Substitution: Alkyl halides or other nucleophiles.

    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry: Hydrazones serve as versatile intermediates in organic synthesis, allowing access to diverse functional groups.
    • In biology: Some hydrazones exhibit antimicrobial, antiviral, or antitumor properties.
    • In medicine: Research may explore potential drug candidates based on this compound’s structure.
    • In industry: Hydrazones find applications in dyes, pigments, and corrosion inhibitors.
  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, without specific literature references, I cannot provide a direct comparison. researchers may investigate related hydrazones or azepane derivatives for comparison.

    Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods require access to specialized literature or research databases

    : Example reference. : Another example reference. : Yet another example reference. : And one more example reference.

    Properties

    Molecular Formula

    C16H21N5

    Molecular Weight

    283.37 g/mol

    IUPAC Name

    (1E)-2-(azepan-1-yl)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide

    InChI

    InChI=1S/C16H21N5/c1-13-6-8-14(9-7-13)19-20-15(12-17)16(18)21-10-4-2-3-5-11-21/h6-9,18-19H,2-5,10-11H2,1H3/b18-16?,20-15+

    InChI Key

    QYMPACHMHMQLTD-ALKJHRAUSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)N2CCCCCC2

    Canonical SMILES

    CC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCCCCC2

    solubility

    0.3 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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